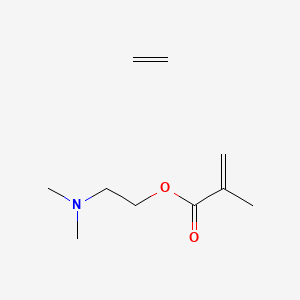
Glyclopyramide
描述
格列吡嗪是一种磺酰脲类药物,主要用于治疗2型糖尿病。它于1965年在日本首次上市,商品名为Deamelin-S。 作为第二代磺酰脲类药物,它通过刺激胰腺β细胞释放胰岛素起作用,从而有助于控制血糖水平 .
准备方法
合成路线和反应条件: 格列吡嗪的合成涉及4-氯苯磺酰氯与吡咯烷反应生成4-氯-N-(吡咯烷-1-基)苯磺酰胺。然后将这种中间体与尿素反应生成格列吡嗪。 反应条件通常涉及使用有机溶剂和控制温度,以确保获得所需的产物 .
工业生产方法: 格列吡嗪的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 使用自动化系统和先进的分析技术有助于保持生产的一致性 .
化学反应分析
反应类型: 格列吡嗪会经历几种类型的化学反应,包括:
氧化: 格列吡嗪可以被氧化形成亚砜和砜。
还原: 还原反应可以将格列吡嗪转化为相应的胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要生成产物:
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物.
科学研究应用
格列吡嗪在科学研究中有几种应用,包括:
化学: 用作研究磺酰脲化学及其衍生物的模型化合物。
生物学: 研究其对细胞代谢和胰岛素分泌的影响。
医学: 广泛研究其在控制2型糖尿病治疗中的治疗效果。
工业: 用于开发新的降糖药物和制剂
作用机制
格列吡嗪通过与胰腺β细胞上的磺酰脲受体结合而发挥作用。这种结合抑制ATP敏感性钾通道,导致细胞去极化,随后释放胰岛素。胰岛素分泌增加有助于降低血糖水平。 参与的分子靶标包括磺酰脲受体和ATP敏感性钾通道 .
类似化合物:
- 格列美脲
- 格列吡嗪
- 格列齐特
- 格列本脲
比较: 格列吡嗪与其他第二代磺酰脲类药物一样,刺激胰腺β细胞释放胰岛素。它在其特定的结合亲和力和作用持续时间方面是独一无二的。与格列美脲相比,格列吡嗪的作用持续时间较短,但在降低血糖水平方面具有类似的疗效。 格列吡嗪和格列齐特具有不同的药代动力学特征,在吸收和代谢方面存在差异 .
相似化合物的比较
- Glimepiride
- Glipizide
- Gliclazide
- Glibenclamide
Comparison: Glyclopyramide, like other second-generation sulfonylureas, stimulates insulin release from pancreatic beta cells. it is unique in its specific binding affinity and duration of action. Compared to glimepiride, this compound has a shorter duration of action but similar efficacy in lowering blood glucose levels. Glipizide and gliclazide have different pharmacokinetic profiles, with variations in absorption and metabolism .
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCCNJWTJUGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048822 | |
| Record name | Glyclopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-27-6 | |
| Record name | Glyclopyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyclopyramide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyclopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCLOPYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




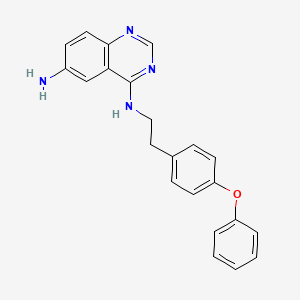

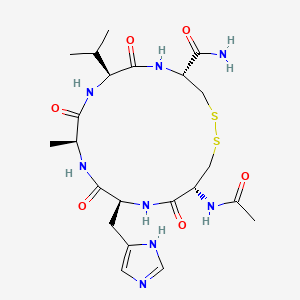
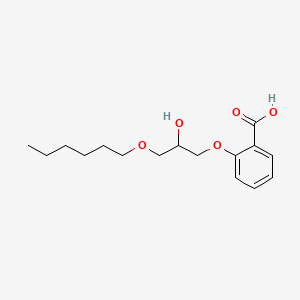
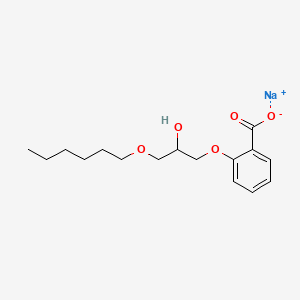





![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)
